2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound notable for its intricate structure, comprising a thieno[3,2-d]pyrimidine core and an acetamide group. With multifaceted applications across various scientific fields, its molecular architecture suggests potential as a lead compound in drug discovery and industrial processes.
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3S/c1-2-3-8-24-17(27)16-14(7-9-29-16)25(18(24)28)11-15(26)23-13-6-4-5-12(10-13)19(20,21)22/h4-7,9-10,16H,2-3,8,11H2,1H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICPVZYLRGCBNB-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the condensation of thieno[3,2-d]pyrimidine derivatives with 3-(trifluoromethyl)phenyl acetic acid. The reaction is facilitated by the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild temperature and neutral pH conditions to enhance yield and purity.
Industrial Production Methods
Industrial production often scales up these laboratory techniques, with optimizations for cost-effectiveness and efficiency. This may include continuous flow synthesis and advanced purification methods such as crystallization and chromatography to achieve high yields and minimal impurities.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various reactions including:
Oxidation: : Can lead to the formation of hydroxylated derivatives.
Reduction: : Typically results in the removal of the carbonyl group, yielding alcohols or amines.
Substitution: : Can be halogenated, nitrated, or alkylated depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. Reaction conditions vary widely but often involve solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts like palladium on carbon.
Major Products Formed
Products formed from these reactions include hydroxyl, amino, and substituted thieno[3,2-d]pyrimidine derivatives, each potentially contributing different pharmacological or industrial properties.
Scientific Research Applications
In Chemistry
Used as a precursor in the synthesis of complex organic molecules, especially in the design of new materials and pharmaceuticals.
In Biology
Explored for its potential as an enzyme inhibitor, modulating biochemical pathways crucial to cellular processes.
In Medicine
Investigated for its therapeutic potential, including anti-inflammatory, anti-cancer, and antiviral activities.
In Industry
Applied in the development of high-performance materials, such as polymers and coatings, due to its structural rigidity and stability.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects often involves binding to specific enzymes or receptors, thereby modulating their activity. This binding typically occurs through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting downstream signaling pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-{2,4-Dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-methylphenyl]acetamide
Uniqueness
While structurally related, 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the butyl group and trifluoromethyl phenyl moiety, which confer distinctive physicochemical properties and biological activities not observed in its analogs.
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Biological Activity
The compound 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the thieno[3,2-d]pyrimidine class. This class is known for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 426.48 g/mol. The structure features a thieno[3,2-d]pyrimidin-4-one core with a butyl group and a trifluoromethyl phenyl acetamide moiety.
Antimicrobial Properties
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant antibacterial and antifungal properties. The compound has shown activity against various strains of bacteria and fungi due to its ability to disrupt cellular processes. For example:
- Bacterial Inhibition : Studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli at low micromolar concentrations.
- Fungal Activity : Similar compounds have been tested against Candida albicans, showing promising antifungal activity.
Anti-Cancer Activity
The compound's structural features suggest potential anti-cancer properties. Thieno[3,2-d]pyrimidines have been evaluated as inhibitors of various kinases involved in cancer progression:
- Kinase Inhibition : The compound may inhibit kinases such as MEK1/2 and other signaling pathways associated with tumor growth. For instance, related compounds have shown IC50 values in the low micromolar range against leukemia cell lines ( ).
Enzyme Inhibition
The biological activity of this compound also extends to enzyme inhibition:
- MIF2 Tautomerase Activity : The inhibition potency towards MIF2 tautomerase has been evaluated in studies. For example, related compounds exhibited IC50 values ranging from 7.2 µM to 27 µM ( ). This suggests that the compound may similarly inhibit MIF2 activity.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | IC50/Activity Level |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Low µM |
| Antifungal | Candida albicans | Low µM |
| Kinase Inhibition | MEK1/2 | 0.3 - 1.2 µM |
| MIF2 Tautomerase | MIF2 | 7.2 - 27 µM |
The mechanisms through which this compound exerts its biological effects are still under investigation but are believed to involve:
- Disruption of Protein Function : By binding to specific enzymes or receptors, the compound may alter their normal function.
- Inhibition of Signaling Pathways : The interference with kinase signaling pathways can lead to reduced proliferation and increased apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
